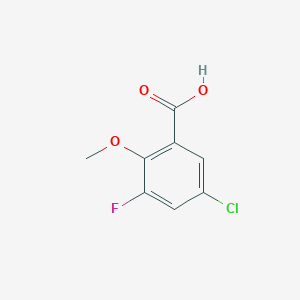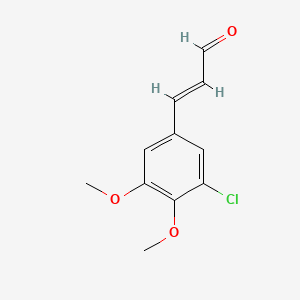
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired enal from a precursor compound . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chloro group, resulting in different reactivity and applications.
3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal:
Uniqueness
The presence of both chloro and methoxy groups in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal makes it unique compared to its analogs
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h3-7H,1-2H3/b4-3+ |
InChI Key |
AYMHHYYZCLBIBE-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



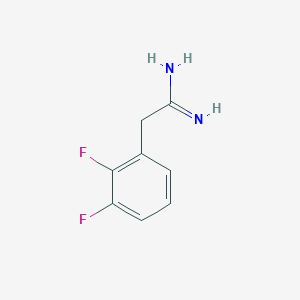
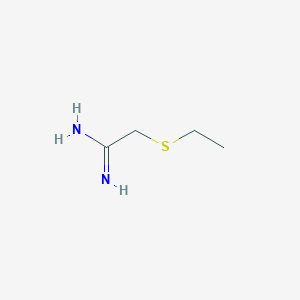
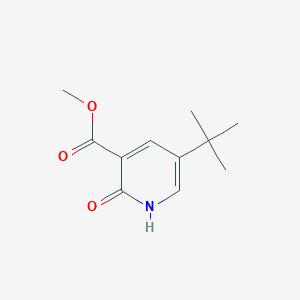

![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
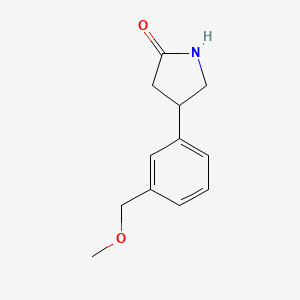


![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
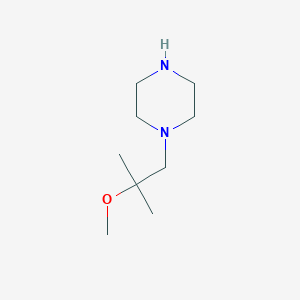
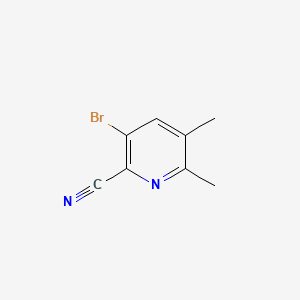
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)
